molecular formula C18H25Cl3N2O B10820418 3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride

3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride

Cat. No.: B10820418
M. Wt: 391.8 g/mol
InChI Key: UZXXFHAOKPBLKJ-QJHJCNPRSA-N
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Description

3,4-Dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride is a complex organic compound characterized by its multiple functional groups and chiral centers[_{{{CITATION{{{_1{3,4-dichloro-N-cyclopropyl-N-(1S,2S)-2-(dimethylamino)cyclohexyl ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride typically involves multiple steps, starting with the preparation of the core benzamide structure[{{{CITATION{{{1{3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl ...](https://www.benchchem.com/zh/product/b10820418). The reaction conditions may include the use of strong bases or acids, depending on the specific synthetic route chosen[{{{CITATION{{{2{6.7: ¹H NMR Spectra and Interpretation (Part II)](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_I%28Liu%29/06%3A_Structural_Identification_of_Organic_Compounds-IR_and_NMR_Spectroscopy/6.07%3A_H_NMR_Spectra_and_Interpretation%28Part_II%29)[{{{CITATION{{{_1{3,4-dichloro-N-cyclopropyl-N-(1S,2S)-2-(dimethylamino)cyclohexyl ....

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.

  • Substitution: : The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcome.

Major Products Formed

The major products formed from these reactions can vary widely, depending on the specific reagents and conditions used. For example, oxidation reactions might produce carboxylic acids, while reduction reactions could yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study enzyme inhibition or receptor binding. Its structural complexity allows it to interact with various biological targets.

Medicine

In the medical field, this compound could be investigated for its potential therapeutic properties. It might be used as a lead compound in drug discovery, particularly for conditions involving inflammation or pain.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism by which 3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins within biological systems. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to 3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride include:

  • 3,4-dichloro-N-cyclopropyl-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride

  • 3,4-dichloro-N-cyclopropyl-N-[(1S,2R)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride

  • 3,4-dichloro-N-cyclopropyl-N-[(1R,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of both chloro and dimethylamino groups. These features contribute to its distinct chemical and biological properties compared to its similar counterparts.

Properties

Molecular Formula

C18H25Cl3N2O

Molecular Weight

391.8 g/mol

IUPAC Name

3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide;hydrochloride

InChI

InChI=1S/C18H24Cl2N2O.ClH/c1-21(2)16-5-3-4-6-17(16)22(13-8-9-13)18(23)12-7-10-14(19)15(20)11-12;/h7,10-11,13,16-17H,3-6,8-9H2,1-2H3;1H/t16-,17-;/m0./s1

InChI Key

UZXXFHAOKPBLKJ-QJHJCNPRSA-N

Isomeric SMILES

CN(C)[C@H]1CCCC[C@@H]1N(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl

Canonical SMILES

CN(C)C1CCCCC1N(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl.Cl

Origin of Product

United States

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